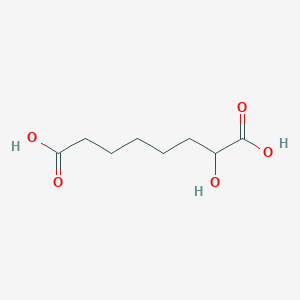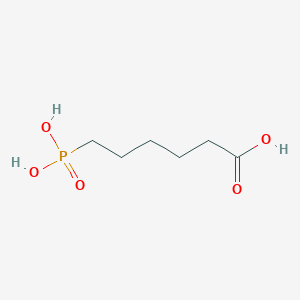
6-磷酰己酸
描述
6-Phosphonohexanoic acid is an alkylphosphonic acid that forms a self-assembled monolayer on a variety of surfaces. It has carboxylic groups that facilitate the grafting of the surface atoms while the phosphonic groups allow the surface modification of the substrate material . This compound is known for its ability to form stable monolayers, making it useful in various applications, including surface functionalization and biomedical applications.
科学研究应用
6-Phosphonohexanoic acid has several scientific research applications:
作用机制
Target of Action
6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . Its primary targets are the surface atoms of various materials, including metals and semiconductors . The carboxylic groups of PHA facilitate the grafting of these surface atoms .
Mode of Action
PHA interacts with its targets through a process known as self-assembly. This involves the spontaneous organization of individual components into an ordered structure without human intervention . In the case of PHA, the phosphonic groups allow the surface modification of the substrate material .
Biochemical Pathways
This material can further be utilized in biomedical applications such as surgical implants and stents .
Pharmacokinetics
Its use in biomedical applications suggests that it may have suitable bioavailability and biocompatibility .
Result of Action
The molecular and cellular effects of PHA’s action primarily involve the modification of surface properties. For instance, PHA can be used in dispersing manganese dioxide (MnO2)-MWCNT for the formation of electrodes for supercapacitors . It may also be coated on indium tin oxide (ITO) as an alternative to silane-based SAMs for the fabrication of organic electronic devices such as organic solar cells (OSCs) .
Action Environment
The action, efficacy, and stability of PHA can be influenced by various environmental factors. It is known, though, that PHA can form stable self-assembled monolayers on a variety of surfaces, suggesting that it may be robust against a range of environmental conditions .
生化分析
Biochemical Properties
6-Phosphonohexanoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through its carboxylic and phosphonic groups. These interactions facilitate the grafting of surface atoms and the modification of substrate materials. For instance, 6-Phosphonohexanoic acid can be used to disperse manganese dioxide for the formation of electrodes in supercapacitors .
Cellular Effects
The effects of 6-Phosphonohexanoic acid on various cell types and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, when used in the surface functionalization of phynox material, it enhances the material’s compatibility with biological tissues, thereby improving its performance in biomedical applications .
Molecular Mechanism
At the molecular level, 6-Phosphonohexanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The carboxylic and phosphonic groups of 6-Phosphonohexanoic acid facilitate these interactions, allowing it to modify the surface properties of substrate materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phosphonohexanoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Phosphonohexanoic acid maintains its stability under various conditions, making it suitable for long-term applications in biomedical and electronic devices .
Dosage Effects in Animal Models
The effects of 6-Phosphonohexanoic acid vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as enhancing the performance of biomedical implants. At higher doses, it may cause toxic or adverse effects. Therefore, careful dosage optimization is essential to maximize its benefits while minimizing potential risks .
Metabolic Pathways
6-Phosphonohexanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in modifying the surface properties of substrate materials and enhancing their compatibility with biological tissues .
Transport and Distribution
Within cells and tissues, 6-Phosphonohexanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its effectiveness in biomedical applications .
Subcellular Localization
The subcellular localization of 6-Phosphonohexanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding these localization mechanisms is essential for optimizing its use in various applications .
准备方法
Synthetic Routes and Reaction Conditions
6-Phosphonohexanoic acid can be synthesized from 6-bromohexanoic acid. The synthesis involves the substitution of the bromine atom with a phosphonic acid group. The reaction typically requires a phosphite reagent and a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for 6-phosphonohexanoic acid are not widely documented. the synthesis from 6-bromohexanoic acid can be scaled up for industrial purposes, involving similar reaction conditions but with larger quantities of reagents and more controlled environments to ensure purity and yield.
化学反应分析
Types of Reactions
6-Phosphonohexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phosphonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acids depending on the substituent introduced.
相似化合物的比较
Similar Compounds
- 3-Phosphonopropionic acid
- 11-Phosphonoundecanoic acid
- Phosphonoacetic acid
- 3-Aminopropylphosphonic acid
- 2-Aminoethylphosphonic acid
Comparison
6-Phosphonohexanoic acid is unique due to its specific chain length and the presence of both carboxylic and phosphonic groups, which provide dual functionality for surface modification. Compared to shorter-chain phosphonic acids like 3-phosphonopropionic acid, 6-phosphonohexanoic acid offers better stability and coverage in forming self-assembled monolayers. Longer-chain phosphonic acids like 11-phosphonoundecanoic acid may provide more extensive surface coverage but may also be more challenging to synthesize and handle .
属性
IUPAC Name |
6-phosphonohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFTUNQVCGSBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448397 | |
| Record name | 6-phosphonohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5662-75-9 | |
| Record name | 6-phosphonohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phosphonohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



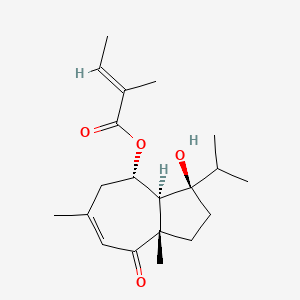
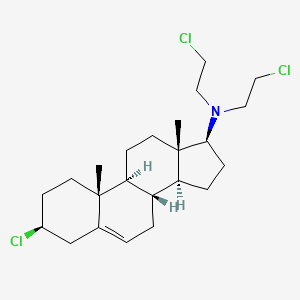
![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)

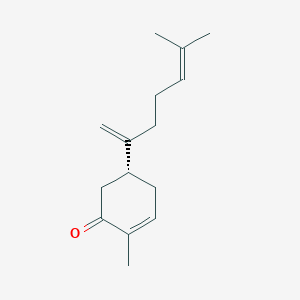
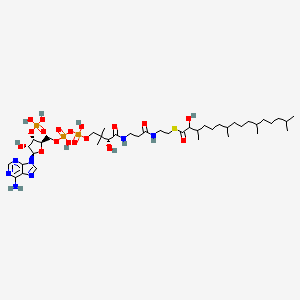
![(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1249774.png)

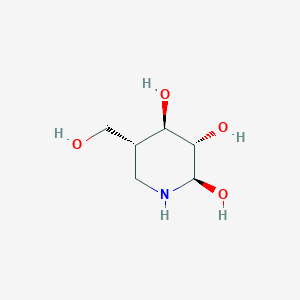
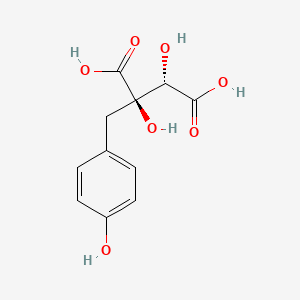
![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)
